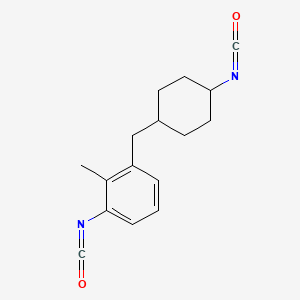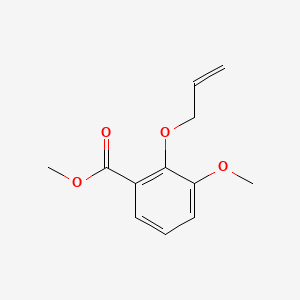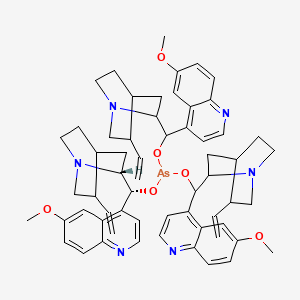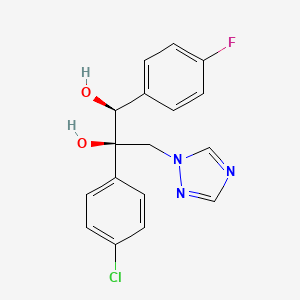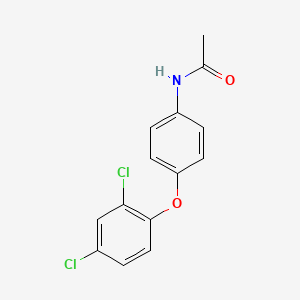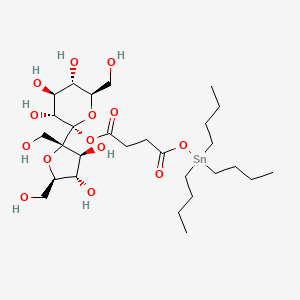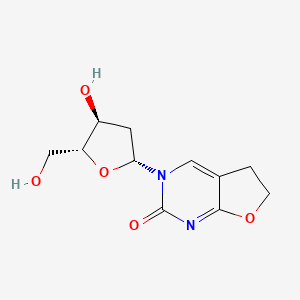
Einecs 227-714-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 227-714-7, also known as Disulphur Decafluoride, is a chemical compound with the molecular formula S2F10. It is a colorless, volatile liquid or gas with an odor similar to sulfur dioxide. This compound is known for its high toxicity and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulphur Decafluoride can be synthesized through the direct fluorination of sulfur using elemental fluorine. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
S2+5F2→S2F10
Industrial Production Methods
In industrial settings, the production of Disulphur Decafluoride involves the use of specialized equipment to handle the highly reactive and toxic nature of the reactants and products. The process requires stringent safety measures to protect workers and the environment from exposure.
Análisis De Reacciones Químicas
Types of Reactions
Disulphur Decafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur hexafluoride (SF6) and other sulfur fluorides.
Reduction: It can be reduced to form lower sulfur fluorides.
Substitution: It can undergo substitution reactions with nucleophiles to form different sulfur-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Fluorine gas (F2) is commonly used as an oxidizing agent.
Reducing Agents: Hydrogen gas (H2) or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles, such as water or alcohols, can be used in substitution reactions.
Major Products Formed
Sulfur Hexafluoride (SF6): A common product formed during oxidation.
Lower Sulfur Fluorides: Formed during reduction reactions.
Sulfur-Containing Compounds: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Disulphur Decafluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other sulfur fluorides and sulfur-containing compounds.
Biology: Studied for its toxic effects on biological systems and potential use as a chemical warfare agent.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Used in the production of high-purity sulfur hexafluoride for use in electrical insulation and other industrial applications.
Mecanismo De Acción
The mechanism of action of Disulphur Decafluoride involves its high reactivity with various biological molecules. It can react with proteins, lipids, and nucleic acids, leading to cellular damage and toxicity. The compound’s molecular targets include enzymes and other proteins involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfur Hexafluoride (SF6)
- Sulfur Tetrafluoride (SF4)
- Sulfur Difluoride (SF2)
Uniqueness
Disulphur Decafluoride is unique due to its high fluorine content and reactivity. Unlike other sulfur fluorides, it has a higher degree of fluorination, making it more reactive and toxic. Its volatility and odor also distinguish it from other similar compounds.
Propiedades
Número CAS |
5950-82-3 |
|---|---|
Fórmula molecular |
C18H33NO |
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
N,N-dibutylbutan-1-amine;phenol |
InChI |
InChI=1S/C12H27N.C6H6O/c1-4-7-10-13(11-8-5-2)12-9-6-3;7-6-4-2-1-3-5-6/h4-12H2,1-3H3;1-5,7H |
Clave InChI |
IZGMMJFZIQHGNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



